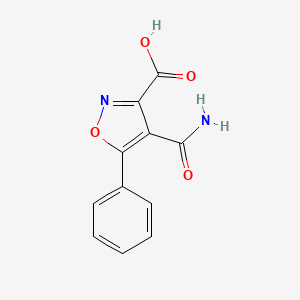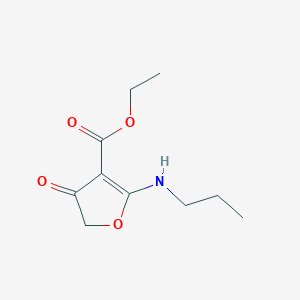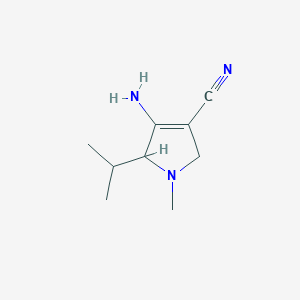![molecular formula C9H10N2O B15206894 4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)
4-Ethylbenzo[d]oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylbenzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of oxazoles This compound features a five-membered ring structure containing both nitrogen and oxygen atoms, which are crucial for its chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethylphenylamine with cyanogen bromide, followed by cyclization to form the oxazole ring. Another approach involves the use of 4-ethylbenzoyl chloride and hydroxylamine to form the intermediate, which is then cyclized to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
4-Ethylbenzo[d]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in developing drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Ethylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminooxazole: A heterocyclic compound with a similar oxazole ring structure but differing in the position of the amino group.
2-Aminothiazole: Another heterocyclic compound with a sulfur atom replacing the oxygen in the oxazole ring.
Benzoxazole: Lacks the ethyl group and has different reactivity and applications.
Uniqueness: 4-Ethylbenzo[d]oxazol-2-amine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific targets and improve its potential as a pharmaceutical agent.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
4-ethyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3,(H2,10,11) |
InChI-Schlüssel |
ZQMRDQOFGOYKIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)OC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)




![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)

![2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid](/img/structure/B15206874.png)



